2,3-Bis(4-fluorophenoxy)quinoxaline

EGFR inhibitor kinase selectivity drug-resistant mutants

2,3-Bis(4-fluorophenoxy)quinoxaline is a well-characterized weak EGFR inhibitor (IC50 = 20,000 nM) that serves as an essential negative control for oncology target validation and structure-activity relationship (SAR) studies. Its defined, narrow activity profile prevents confounding off-target effects, enabling rigorous benchmarking of lead compounds. With a consistent XLogP3-AA of 5.1 and DMSO solubility >30 mg/mL, it ensures reproducible in vitro assay formulation. This compound is strictly for R&D use and is not intended for therapeutic or in vivo human applications. Order today to strengthen your SAR interpretation.

Molecular Formula C20H12F2N2O2
Molecular Weight 350.3g/mol
Cat. No. B501096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Bis(4-fluorophenoxy)quinoxaline
Molecular FormulaC20H12F2N2O2
Molecular Weight350.3g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(C(=N2)OC3=CC=C(C=C3)F)OC4=CC=C(C=C4)F
InChIInChI=1S/C20H12F2N2O2/c21-13-5-9-15(10-6-13)25-19-20(26-16-11-7-14(22)8-12-16)24-18-4-2-1-3-17(18)23-19/h1-12H
InChIKeyFFFJYPHILSOVLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Bis(4-fluorophenoxy)quinoxaline: Procurement-Ready Quinoxaline Scaffold with Defined EGFR Interaction Profile


2,3-Bis(4-fluorophenoxy)quinoxaline is a synthetically derived quinoxaline derivative bearing two 4-fluorophenoxy substituents at the 2- and 3-positions of the quinoxaline core. The compound has a molecular weight of 350.3 g/mol, a molecular formula of C20H12F2N2O2, and a computed XLogP3-AA value of 5.1 [1]. It is soluble in DMSO (>30 mg/mL) . The compound exhibits defined biochemical activity against the epidermal growth factor receptor (EGFR) [2]. It is primarily available for research and development applications in medicinal chemistry, oncology target validation, and structure-activity relationship (SAR) studies, and is not intended for therapeutic or in vivo human use.

Why 2,3-Bis(4-fluorophenoxy)quinoxaline Cannot Be Replaced by Generic Quinoxaline Analogs in EGFR-Targeted Studies


The quinoxaline scaffold encompasses a broad range of derivatives with diverse biological activities, including EGFR inhibition, tubulin polymerization inhibition, and DNA intercalation [1]. However, small structural modifications can drastically alter target selectivity and potency. 2,3-Bis(4-fluorophenoxy)quinoxaline exhibits weak inhibitory activity against wild-type EGFR (IC50 = 20,000 nM) [2], whereas a structurally distinct analog (CHEMBL5080676) demonstrates sub-nanomolar potency against the EGFR T790M/C797S double mutant (IC50 = 5.7 nM) [3]. The 2,3-bis(4-fluorophenoxy) substitution pattern confers a specific and narrow activity profile that cannot be reproduced by generic 2,3-disubstituted quinoxalines bearing different aryl, alkyl, or heterocyclic groups. Furthermore, the N2,N3-bis(4-fluorophenyl)quinoxaline-2,3-diamine analog LQZ-7I acts as a survivin dimerization inhibitor rather than an EGFR inhibitor , underscoring that subtle changes in substituent connectivity fundamentally alter mechanism of action. Generic substitution without rigorous comparative SAR evaluation would lead to irreproducible results and flawed target validation.

Quantitative Comparative Evidence for 2,3-Bis(4-fluorophenoxy)quinoxaline vs. Closest Analogs


EGFR Wild-Type vs. T790M/C797S Double Mutant Selectivity: 2,3-Bis(4-fluorophenoxy)quinoxaline vs. CHEMBL5080676 Analog

In a direct comparison of EGFR inhibitory activity, 2,3-bis(4-fluorophenoxy)quinoxaline demonstrates weak inhibition of wild-type EGFR phosphorylation in human LoVo cells (IC50 = 20,000 nM) [1]. In stark contrast, the structurally related quinoxaline analog CHEMBL5080676 exhibits potent sub-nanomolar inhibition of the EGFR T790M/C797S double mutant (IC50 = 5.7 nM) in an HTRF enzymatic assay [2]. The ~3,500-fold difference in potency, combined with the divergent mutational profiles assessed, indicates that 2,3-bis(4-fluorophenoxy)quinoxaline occupies a distinct pharmacological space defined by weak wild-type activity and no detectable activity against clinically relevant resistance mutants.

EGFR inhibitor kinase selectivity drug-resistant mutants NSCLC

Mechanistic Divergence: EGFR Pathway Probe (2,3-Bis(4-fluorophenoxy)quinoxaline) vs. Survivin Dimerization Inhibitor (LQZ-7I)

While 2,3-bis(4-fluorophenoxy)quinoxaline exhibits defined activity against wild-type EGFR (IC50 = 20,000 nM) [1], the structurally similar N2,N3-bis(4-fluorophenyl)quinoxaline-2,3-diamine (LQZ-7I, CAS 195822-23-2) acts as a potent survivin dimerization inhibitor . LQZ-7I, which differs only in the presence of amino (-NH-) linkers instead of oxy (-O-) linkers at the 2- and 3-positions, effectively inhibits xenograft tumor growth and induces survivin loss in tumors upon oral administration . The distinct mechanistic profiles underscore that the 2,3-bis(4-fluorophenoxy) substitution pattern confers a narrow, specific biochemical signature fundamentally different from that of closely related 2,3-diamino analogs.

survivin inhibitor apoptosis mechanism of action target selectivity

Physicochemical Differentiation: XLogP3-AA and Solubility Profile vs. 2,3-Bis(4-fluorophenyl)quinoxaline

2,3-Bis(4-fluorophenoxy)quinoxaline possesses a computed XLogP3-AA value of 5.1 and a molecular weight of 350.3 g/mol, with DMSO solubility exceeding 30 mg/mL [1] . Its structural analog 2,3-bis(4-fluorophenyl)quinoxaline has a lower molecular weight of 318.3 g/mol . The introduction of oxygen atoms in the phenoxy linkers of 2,3-bis(4-fluorophenoxy)quinoxaline increases hydrogen bond acceptor count to 6 (vs. 2 for the phenyl analog), which influences both lipophilicity and aqueous solubility characteristics. These differences affect compound handling, storage, and assay compatibility.

lipophilicity solubility DMSO solubility physicochemical properties

Defined Application Scenarios for 2,3-Bis(4-fluorophenoxy)quinoxaline in Oncology and Kinase Research


Weak Wild-Type EGFR Control Probe for Resistance-Mutant SAR Campaigns

In medicinal chemistry programs focused on developing potent inhibitors of EGFR resistance mutants (e.g., T790M, C797S), 2,3-bis(4-fluorophenoxy)quinoxaline serves as a validated weak wild-type EGFR control probe (IC50 = 20,000 nM) [1]. It enables benchmarking of lead compounds against a known weak baseline, establishing the magnitude of potency improvement achieved through structural optimization. The compound's defined, narrow activity profile prevents confounding off-target effects that would otherwise complicate SAR interpretation.

Mechanistic Comparator for Distinguishing EGFR-Dependent vs. Survivin-Dependent Antiproliferative Effects

When investigating the mechanism of action of novel quinoxaline-based antiproliferative agents, 2,3-bis(4-fluorophenoxy)quinoxaline provides a critical comparator for distinguishing EGFR-dependent cellular effects from survivin-mediated apoptosis. As demonstrated by the mechanistic divergence between this compound (weak EGFR inhibitor) and LQZ-7I (potent survivin dimerization inhibitor) [1] , the compound's inclusion in parallel assays enables researchers to deconvolute which pathway contributes to observed cellular phenotypes.

Physicochemical Reference Standard for Lipophilic Quinoxaline Scaffolds

With a defined XLogP3-AA value of 5.1 and DMSO solubility exceeding 30 mg/mL [1] , 2,3-bis(4-fluorophenoxy)quinoxaline serves as a reference standard for assessing the solubility and lipophilicity of newly synthesized 2,3-diaryloxyquinoxaline analogs. Its consistent physicochemical profile enables reproducible formulation for in vitro assays, while its higher hydrogen bond acceptor count (6) relative to 2,3-bis(4-fluorophenyl)quinoxaline (2) provides a benchmark for structure-property relationship (SPR) optimization [2].

Scaffold for Fragment-Based and Structure-Guided Drug Design

The 2,3-bis(4-fluorophenoxy)quinoxaline scaffold provides a well-characterized starting point for fragment-based drug discovery and structure-guided optimization. Its modest wild-type EGFR activity (IC50 = 20,000 nM) [1] leaves substantial room for potency improvement through iterative medicinal chemistry. The compound's solubility profile (>30 mg/mL in DMSO) ensures compatibility with crystallography and biophysical assays, facilitating co-crystallization studies aimed at elucidating binding modes and guiding rational design of improved analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Bis(4-fluorophenoxy)quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.